molecular formula C14H20N2 B11765376 (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine

Katalognummer: B11765376
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: AZKBNPLDOBTBBR-JXQTWKCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine is a chiral amine compound featuring a unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions involving nitrogen-containing heterocycles. For instance, cyclization of a suitable precursor with a nitrogen source under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    Pyrazole: A five-membered heterocycle with two nitrogen atoms.

Uniqueness

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine is unique due to its bicyclic structure and chiral center, which confer distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

Molekularformel

C14H20N2

Molekulargewicht

216.32 g/mol

IUPAC-Name

(4R)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine

InChI

InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12?,13?,14-/m1/s1

InChI-Schlüssel

AZKBNPLDOBTBBR-JXQTWKCFSA-N

Isomerische SMILES

C1CC2CN(CC2[C@@H]1N)CC3=CC=CC=C3

Kanonische SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.